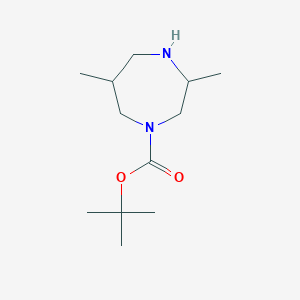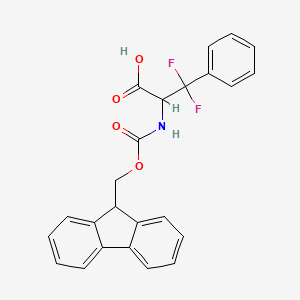
Fmoc-beta,beta-difluoro-Phe-OH (rac)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-beta,beta-difluoro-Phe-OH (rac)” is a chemical compound with the molecular formula C24H19F2NO4 . It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” involves the use of the Fmoc (9-Fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” is represented by the molecular formula C24H19F2NO4 . This indicates that the compound contains 24 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
“Fmoc-beta,beta-difluoro-Phe-OH (rac)” is used in Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学的研究の応用
Hybrid Nanomaterial Development
Fmoc-protected amino acid-based hydrogels have been developed for incorporating and dispersing functionalized single-walled carbon nanotubes (f-SWCNTs) within the gel phase, creating hybrid hydrogels. This process is significant for creating f-SWCNT-based hybrid nanomaterials, which are characterized by improved thermal stability and enhanced elasticity compared to native hydrogels. The incorporation of f-SWCNTs into the hydrogel matrix significantly increases the storage modulus and conductivity, making these hybrid hydrogels promising materials for various applications, including electronics and tissue engineering (Roy & Banerjee, 2012).
Antibacterial Composite Materials
The utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks for antibacterial purposes represents a promising advancement. Nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH have shown significant antibacterial capabilities without being cytotoxic to mammalian cell lines. These materials provide a basis for the development of enhanced composite materials for biomedical applications, such as wound dressings and implant coatings, due to their inherent antibacterial activity (Schnaider et al., 2019).
Silver Nanoclusters in Hydrogels
Fmoc-Phe-OH-based hydrogels have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. The hydrogel's three-dimensional structure stabilizes the silver nanoclusters, exhibiting interesting fluorescent properties, including a large Stokes shift and narrow emission band width. These properties make the silver nanocluster-containing hydrogels suitable for applications in sensing, imaging, and as potential materials for the development of novel photonic devices (Roy & Banerjee, 2011).
Peptide Folding and Interaction
Research has also delved into peptides' ability to fold into β-sheet-like structures and dimerize through β-sheet interactions upon the incorporation of unique amino acids like Orn(i-PrCO-Hao). This study provides insight into the role of specific amino acids in promoting peptide folding and dimerization, which is crucial for understanding protein structure and function, and for the design of novel biomaterials and therapeutics (Nowick et al., 2002).
Self-Assembly Mechanism Insights
Fmoc-diphenylalanine self-assembly into fibrils has been studied to understand the self-assembly mechanism, revealing significant structural changes at different pH levels. This understanding aids in designing peptide-based materials with specific mechanical properties and potential applications in developing responsive materials and sensors (Tang et al., 2009).
作用機序
The mechanism of action of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” in peptide synthesis involves the use of the Fmoc group as a temporary protecting group for the amine at the N-terminus in SPPS . The Fmoc group is removed with a solution of piperidine in N,N-dimethylformamide (DMF), allowing the peptide chain to be extended .
将来の方向性
The future directions for “Fmoc-beta,beta-difluoro-Phe-OH (rac)” are likely to be influenced by advances in peptide synthesis and the development of new peptide-based drugs and biomaterials . As the demand for synthetic peptides grows, improvements in Fmoc SPPS technology and the development of new Fmoc building blocks will continue to be important areas of research .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURCXMGTKJXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)
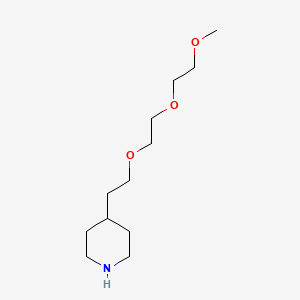

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)
![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)
![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

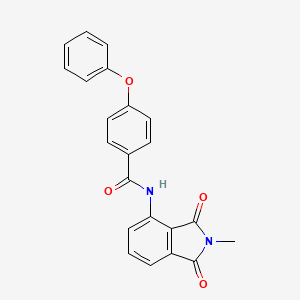
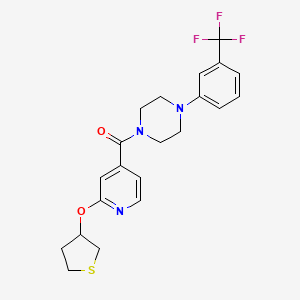
![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)
![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)
